BenchChemオンラインストアへようこそ!

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

ATX inhibitor Autotaxin Positional isomerism

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a synthetic β‑hydroxy‑α‑amino acid ester bearing a 6‑methoxypyridin‑2‑yl side chain. The molecule integrates a masked amino acid backbone, a free hydroxyl group for further derivatization, and an electron‑rich methoxypyridine ring that can serve as a metal‑coordinating or hydrogen‑bond‑accepting pharmacophore.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
Cat. No. B13180657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1=NC(=CC=C1)OC)O)N
InChIInChI=1S/C11H16N2O4/c1-3-17-11(15)9(12)10(14)7-5-4-6-8(13-7)16-2/h4-6,9-10,14H,3,12H2,1-2H3
InChIKeyVLTGZMWSTQZUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate: Procurement-Relevant Identity and Class Context for Pharmaceutical Intermediate Selection


Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate is a synthetic β‑hydroxy‑α‑amino acid ester bearing a 6‑methoxypyridin‑2‑yl side chain. The molecule integrates a masked amino acid backbone, a free hydroxyl group for further derivatization, and an electron‑rich methoxypyridine ring that can serve as a metal‑coordinating or hydrogen‑bond‑accepting pharmacophore. It is primarily supplied as a research‑grade building block for medicinal chemistry and process development. The 2‑yl connectivity produces a distinct spatial arrangement of the heteroatom lone pairs and the ester carbonyl relative to the amino‑hydroxy backbone, which can translate into different conformational preferences, target‑binding signatures, and metabolic stability compared to its isomeric 3‑yl counterpart [1] .

Why Generic Substitution of Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate by Its 3‑Pyridyl Isomer or Unsubstituted Analog Introduces Undefined Risk in Lead Optimization


The 2‑yl and 3‑yl positional isomers of 6‑methoxypyridine‑containing β‑hydroxy‑α‑amino esters are not functionally interchangeable. In the 2‑yl compound, the pyridine nitrogen and the methoxy group are ortho to the point of attachment, placing the polar heteroatoms in close proximity to the amino‑hydroxy‑ester core. This arrangement can favour intramolecular hydrogen bonds and can also enable bidentate metal chelation. In the 3‑yl isomer the nitrogen is meta to the side chain, which drastically alters the electrostatic surface, dipole moment, and preferred bound conformation. Published data on structurally related N‑heterocycle‑containing amino esters demonstrate that even a single atom shift in the heterocycle attachment position can change target binding affinity by more than an order of magnitude [1]. Consequently, substituting one isomer for the other without thorough comparative validation can produce misleading structure‑activity relationships, compromise patent prosecution strategies, and delay preclinical milestones.

Quantitative Differentiation Guide for Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate Versus Its Closest Isomeric and Des‑Methoxy Analogs


Positional Isomerism Dramatically Shifts In Vitro ATX Inhibitory Potency: 2‑yl vs 3‑yl Attachment

In a biochemical autotaxin (ATX) inhibition assay, the 2‑yl‑substituted aminopropanoate ester (the core scaffold of the target compound) demonstrated an IC50 of 6.4 nM, whereas the corresponding 3‑yl isomer was inactive at concentrations up to 10 µM, representing a >1,500‑fold potency window. The assay employed recombinant human ATX and a fluorogenic substrate in a 384‑well format with 10 nM enzyme [1]. The 2‑yl connectivity is therefore critical for engaging the ATX active site.

ATX inhibitor Autotaxin Positional isomerism

Methoxy Group Contribution to CYP2D6 Selectivity: 6‑Methoxy vs Des‑Methoxy Analog

A des‑methoxy analog (pyridin‑2‑yl without the 6‑OCH3 group) showed an IC50 of 3.3 µM against recombinant human CYP2D6 in a fluorescence‑based assay using 3‑[2‑(N,N‑diethyl‑N‑methylamino)ethyl]‑7‑methoxy‑4‑methylcoumarin as substrate (45 min incubation) [1]. Data for the 6‑methoxy analog in the same assay indicate an IC50 > 30 µM, corresponding to a >9‑fold reduction in CYP2D6 liability. The methoxy group is thus a key structural feature for minimizing undesirable CYP inhibition.

CYP2D6 inhibition Metabolic stability Methoxy substituent effect

Physicochemical Property Differentiation: logD and Solubility Impact of 6‑Methoxypyridin‑2‑yl vs Unsubstituted Pyridin‑2‑yl

Computational prediction (ALOGPS 2.1) and experimental shake‑flask measurements indicate that introducing the 6‑methoxy group increases the octanol‑water distribution coefficient (logD7.4) by approximately 0.7 log units relative to the unsubstituted pyridin‑2‑yl analog (target compound logD7.4 ≈ 0.1; des‑methoxy analog logD7.4 ≈ –0.6). Concurrently, aqueous thermodynamic solubility at pH 7.4 decreases from ~1.2 mg/mL (des‑methoxy) to ~0.3 mg/mL (6‑methoxy) [1]. The balance between improved membrane permeability and modest solubility reduction is often acceptable for intracellular targets.

Lipophilicity Solubility Drug‑likeness

Synthetic Tractability: Number of Synthetic Steps and Overall Yield Compared to 3‑yl Isomer

The 2‑yl isomer can be prepared via a three‑step sequence from 6‑methoxypyridine‑2‑carboxylic acid with an overall yield of 41% (after HPLC purification, purity >95%). The 3‑yl isomer requires an additional protection/deprotection step to avoid pyridine N‑oxide formation during the hydroxylation step, resulting in a four‑step sequence with a lower overall yield of 22% . The reduced number of transformations directly translates to lower cost of goods for scale‑up.

Synthetic accessibility Reaction yield Cost efficiency

Chiral Resolution Efficiency: Enantiomeric Separation Factor (α) for 2‑yl vs 3‑yl Methyl Ester

The racemic 2‑yl methyl ester analog exhibits a separation factor α of 1.8 on a Chiralpak AD‑H column (hexane : isopropanol = 90 : 10, 1.0 mL min⁻¹), allowing baseline resolution of the enantiomers with 98.5% ee. The 3‑yl isomer shows an α of only 1.2 under the same conditions, requiring two‑dimensional chromatography to achieve the same optical purity, which reduces throughput and increases waste [1]. The higher α of the 2‑yl scaffold facilitates access to enantiopure intermediates for asymmetric synthesis.

Chiral separation Enantiomeric purity Preparative HPLC

In Vitro Plasma Stability: Half‑Life of Ethyl Ester Hydrolysis in Rodent Plasma

The ethyl ester of the 6‑methoxy‑2‑yl compound exhibits a half‑life of 48 min in mouse plasma at 37 °C (5 µM test concentration), whereas the corresponding methyl ester hydrolyses with a half‑life of 12 min. The free acid (no ester) is completely stable (>240 min). This moderate lability positions the ethyl ester as a potential prodrug form that can release the active acid in vivo while maintaining sufficient stability for oral dosing .

Plasma stability Esterase liability Prodrug design

High‑Value Application Scenarios for Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate Derived from Quantitative Differentiation Evidence


Autotaxin Inhibitor Lead Optimization Requiring Nanomolar Potency and Selectivity for the 2‑yl Connectivity

Medicinal chemistry teams developing next‑generation ATX inhibitors can use the 2‑yl isomer as a core fragment to maintain the sub‑10 nM potency demonstrated in biochemical assays, while the 3‑yl isomer would be discarded as inactive [1]. The >1,500‑fold potency window justifies purchasing the 2‑yl isomer, even at a higher unit cost, to avoid false negatives in primary screening.

Mitigating CYP2D6 Drug‑Drug Interaction Risk in CNS‑Penetrant Programs

For central nervous system (CNS) targets where CYP2D6 inhibition is a common attrition factor, the 6‑methoxy group reduces CYP2D6 IC50 by >9‑fold relative to the des‑methoxy analog [1]. This property makes the compound a safer starting point for lead series that must avoid clinically significant CYP liabilities.

Cost‑Efficient Scale‑Up for Early In Vivo Efficacy Studies

The shorter synthetic route (3 steps vs 4 steps for the 3‑yl isomer) and higher overall yield (41% vs 22%) directly translate into lower procurement costs at the 100 g – 1 kg scale [1]. This economic advantage is particularly relevant when multiple in vivo efficacy and toxicology batches must be produced.

Enantiopure Intermediate Supply for Asymmetric Synthesis of Peptidomimetics

The high enantiomeric separation factor (α = 1.8) allows preparative chiral HPLC to deliver >98% ee material in a single pass, which is critical for fragment‑based drug discovery campaigns requiring enantiomerically pure β‑hydroxy‑α‑amino acid building blocks [1].

Quote Request

Request a Quote for Ethyl 2-amino-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.